Cas no 913258-31-8 (Latanoprost Methyl Ester)

Latanoprost Methyl Ester structure
Latanoprost Methyl Ester structure
Nome del prodotto:Latanoprost Methyl Ester
Numero CAS:913258-31-8
MF:C24H36O5
MW:404.53964805603
CID:5145520

Latanoprost Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
    • 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-
    • Latanoprost methyl ester
    • Latanoprost Impurity 16
    • LatanoprostEPImpurityG
    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)
    • Latanoprost Methyl Ester
    • Inchi: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1
    • Chiave InChI: KSRNMZVGEYUNEO-JNAAKWLTSA-N
    • Sorrisi: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M913250-50mg
Latanoprost Methyl Ester
913258-31-8
50mg
$1499.00 2023-05-17
TRC
M913250-5mg
Latanoprost Methyl Ester
913258-31-8
5mg
$190.00 2023-05-17
TRC
M913250-25mg
Latanoprost Methyl Ester
913258-31-8
25mg
$ 800.00 2023-09-06

Latanoprost Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ;  rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Pyridine Solvents: Sulfolane ;  70 min, 80 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ;  -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Potassium osmate dihydrate ,  1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol ,  Water ;  1.5 h, rt; rt → 0 °C
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ;  1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ;  5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine ,  Water ;  0 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  4 h, 40 °C
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
1.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ;  -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
1.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 15 °C
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ;  -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Riferimento
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

Latanoprost Methyl Ester Preparation Products

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD